molecular formula C11H14N4O2S2 B2755932 1-(thiophen-2-ylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034320-43-7

1-(thiophen-2-ylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2755932
CAS No.: 2034320-43-7
M. Wt: 298.38
InChI Key: GANVRSQOTVWELB-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores—a triazole ring and a thiophene sulfonyl group—linked through a piperidine core. Analogous compounds featuring thiophene and triazole motifs have demonstrated a range of promising biological activities in scientific studies, including potent antiproliferative effects against various cancer cell lines such as HepG-2 and MCF-7 , as well as antimicrobial properties . The 1,2,3-triazole moiety can serve as a rigid linker, capable of participating in hydrogen bonding and dipole-dipole interactions with biological targets . The thiophene sulfonyl group is often explored for its potential as a sulfonamide-based inhibitor. Researchers are investigating this compound and its analogs as potential scaffolds for developing novel therapeutic agents. Its primary research applications are in the areas of [ e.g., kinase inhibition, antibacterial development, oncological research ], where it is used as a key intermediate or a core structure for structure-activity relationship (SAR) studies. Further investigation is required to fully elucidate its specific mechanism of action and molecular targets. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-thiophen-2-ylsulfonyl-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c16-19(17,11-2-1-9-18-11)14-7-3-10(4-8-14)15-12-5-6-13-15/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANVRSQOTVWELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-ylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Thiophen-2-ylsulfonyl Group: This can be achieved by sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Formation of the 2H-1,2,3-Triazol-2-yl Group: This step might involve a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(thiophen-2-ylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves several key steps:

  • Formation of the Triazole Ring : This can be achieved through cycloaddition reactions involving azides and alkynes.
  • Introduction of the Sulfonyl Group : The thiophenes are often functionalized using sulfonyl chlorides to enhance their reactivity.
  • Final Assembly : The piperidine ring is incorporated through nucleophilic substitution reactions.

The molecular formula for this compound is C12H14N4O2SC_{12}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 270.33 g/mol.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing triazole and thiophene moieties. For instance:

  • A series of triazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
  • The mechanisms of action include the inhibition of DNA synthesis and interference with key signaling pathways involved in tumor growth .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Triazole derivatives have been reported to exhibit significant activity against a range of bacterial strains, including resistant strains .
  • The presence of the thiophene ring enhances the lipophilicity of the compounds, facilitating better membrane penetration and increased efficacy against microbial targets.

Anti-inflammatory Effects

Research indicates that derivatives containing thiophene and triazole structures may possess anti-inflammatory properties:

  • These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives demonstrated that specific substitutions on the thiophene ring led to enhanced cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like cisplatin .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of thiophene-triazole hybrids was screened for antibacterial activity. Compounds were tested against Gram-positive and Gram-negative bacteria, revealing that some derivatives displayed MIC values comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) Solubility Insights Structural Features
1-(Thiophen-2-ylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (Target) C₁₂H₁₄N₄O₂S₂ ~338.39 (calculated) Thiophene-2-sulfonyl, triazol-2-yl Not explicitly reported Moderate organic solubility (thiophene) Piperidine core; sulfonyl-triazole synergy
1-({4'-Chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-4-(triazol-2-yl)piperidine C₁₉H₁₉ClN₄O₂S 402.90 Chlorobiphenyl sulfonyl, triazol-2-yl Not reported Lower aqueous solubility (bulky biphenyl) Bulkier sulfonyl group; enhanced lipophilicity
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine C₁₇H₁₇N₃O₂S₂ 375.47 Thiophene acetyl, oxadiazole Not reported Variable (oxadiazole vs. triazole) Oxadiazole heterocycle; acetyl linker
4-(2H-1,2,3-Triazol-2-yl)piperidine hydrochloride C₇H₁₂N₄·HCl 188.66 (free base) Triazol-2-yl, hydrochloride salt Not reported High aqueous solubility (salt form) Simplified structure; salt enhances bioavailability

Biological Activity

1-(thiophen-2-ylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by relevant studies and data.

Chemical Structure

The compound features a piperidine ring substituted with a thiophenesulfonyl group and a triazole moiety. This unique structure is hypothesized to contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this class can achieve MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Candida albicans .
  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of microbial cell membranes and inhibition of biofilm formation .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (μg/mL)Target Organism
Compound A0.22Staphylococcus aureus
Compound B0.25Candida albicans
Compound C0.30Escherichia coli

Anticancer Activity

The anticancer potential of triazole-containing compounds has been well-documented:

  • Cell Lines Tested : Compounds have been evaluated against various cancer cell lines such as breast (MCF-7), colon (HT-29), and lung (A549) cancer cells.
  • IC50 Values : Certain derivatives have shown IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent antiproliferative effects .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundIC50 (μM)Cell Line
Compound D<10MCF-7
Compound E<5HT-29
Compound F<15A549

Antioxidant Activity

The antioxidant properties of this compound class are also noteworthy:

  • Assays Conducted : DPPH and hydroxyl radical scavenging assays have been utilized to evaluate antioxidant activity.
  • Results : Compounds demonstrated significant scavenging abilities, contributing to their potential protective effects against oxidative stress .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Pyrazolyl–Thiazole Derivatives : A recent study reported that derivatives exhibited both antimicrobial and antioxidant activities, suggesting multifunctional therapeutic potential .
  • Piperidine-Based Triazole Derivatives : Another investigation highlighted the ability of piperidine derivatives to induce apoptosis in fungal pathogens like C. auris, showcasing their antifungal capabilities alongside anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing 1-(thiophen-2-ylsulfonyl)-4-(2H-1,3-triazol-2-yl)piperidine?

Methodological Answer: The synthesis typically involves:

  • Step 1: Functionalization of the piperidine core at the 4-position with a triazole moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a modified procedure using CuI (10 mol%) in THF/acetone under reflux for 24 hours can achieve high regioselectivity for the 1,2,3-triazole .
  • Step 2: Sulfonylation of the thiophene ring at the 2-position using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) in anhydrous DCM.
  • Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at thiophene C2, triazole at piperidine C4). For example, the triazole proton typically resonates at δ 7.8–8.2 ppm in DMSO-d₆ .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • Elemental Analysis: Match experimental C, H, N, S percentages with theoretical values (error <0.4%).

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction Path Search: Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to identify transition states and energetically favorable pathways for sulfonylation or triazole formation .
  • Solvent Effects: Use COSMO-RS simulations to predict solvent compatibility (e.g., THF vs. DMF) and their impact on reaction yields.
  • Catalyst Design: Screen Cu(I) ligands (e.g., TBTA, PPh₃) in silico to enhance CuAAC regioselectivity and reduce side reactions .

Q. How can researchers resolve contradictions in reported biological activity data for similar triazole-piperidine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and assay against target enzymes (e.g., kinases) to isolate pharmacophoric features .
  • Reproducibility Checks: Validate protocols using standardized cell lines (e.g., HEK293) and controls. For example, discrepancies in IC₅₀ values may arise from differences in assay buffers (e.g., Mg²⁺ concentration) .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers using statistical tools like principal component analysis (PCA) .

Q. What strategies mitigate safety risks during large-scale synthesis?

Methodological Answer:

  • Toxicity Screening: Pre-screen intermediates (e.g., thiophene-2-sulfonyl chloride) using in vitro assays (e.g., Ames test) to assess mutagenicity .
  • Process Safety: Implement controlled addition of exothermic reagents (e.g., sulfonyl chlorides) under inert atmospheres (N₂/Ar) and monitor temperature with J-K thermocouples .
  • Waste Management: Neutralize acidic byproducts (e.g., HCl) with aqueous NaHCO₃ before disposal to comply with EPA guidelines .

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